Dichloromethoxymethylsilane
Overview
Description
Dichloromethoxymethylsilane is an organosilicon compound with the molecular formula C2H5Cl2OSi. It is a colorless liquid that is used as an intermediate in the synthesis of various silicon-based materials. The compound is known for its reactivity due to the presence of both chloro and methoxy groups attached to the silicon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichloromethoxymethylsilane can be synthesized through the reaction of methanol with dichloromethylsilane. The reaction typically occurs under controlled conditions to ensure the selective formation of the desired product. The general reaction is as follows:
CH3OH+CH3SiCl2H→CH3SiCl2OCH3+H2
Industrial Production Methods
In industrial settings, the production of dichloro(methoxy)methylsilane involves the use of large-scale reactors where methanol and dichloromethylsilane are combined under specific temperature and pressure conditions. The reaction is typically catalyzed by a base to enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
Dichloromethoxymethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by other nucleophiles such as amines or alcohols.
Hydrolysis: The compound reacts with water to form silanols and hydrochloric acid.
Condensation Reactions: It can undergo condensation with other silanes to form polysiloxanes.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Catalysts: Bases such as sodium hydroxide or potassium hydroxide are used to catalyze the reactions.
Solvents: Organic solvents like toluene or hexane are often used to dissolve the reactants and control the reaction environment.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as methoxy(methyl)aminosilane or methoxy(methyl)alkoxysilane can be formed.
Hydrolysis Products: Silanols and hydrochloric acid are the primary products of hydrolysis.
Scientific Research Applications
Dichloromethoxymethylsilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and materials.
Biology: The compound is used in the modification of biomolecules for research purposes.
Medicine: It is explored for its potential in drug delivery systems and as a component in medical devices.
Industry: this compound is used in the production of silicone polymers, coatings, and adhesives.
Mechanism of Action
The reactivity of dichloro(methoxy)methylsilane is primarily due to the presence of the chloro and methoxy groups attached to the silicon atom. These groups make the silicon atom electrophilic, allowing it to react with nucleophiles. The mechanism involves the nucleophilic attack on the silicon atom, leading to the substitution of the chloro groups and the formation of new silicon-based compounds.
Comparison with Similar Compounds
Similar Compounds
Dichloromethylsilane: Similar in structure but lacks the methoxy group, making it less reactive in certain substitution reactions.
Methyldichlorosilane: Contains two chloro groups and a methyl group, used in similar applications but with different reactivity profiles.
Chloromethylmethyldichlorosilane: Contains an additional chloro group on the methyl group, leading to different reactivity and applications.
Uniqueness
Dichloromethoxymethylsilane is unique due to the presence of both chloro and methoxy groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate in the synthesis of various silicon-based materials and compounds.
Properties
IUPAC Name |
dichloro-methoxy-methylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6Cl2OSi/c1-5-6(2,3)4/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXIVZVJNWUUBRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6Cl2OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90939592 | |
Record name | Dichloro(methoxy)methylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90939592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1825-74-7 | |
Record name | Dichloromethoxymethylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1825-74-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dichloromethoxymethylsilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001825747 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dichloro(methoxy)methylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90939592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dichloromethoxymethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.794 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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